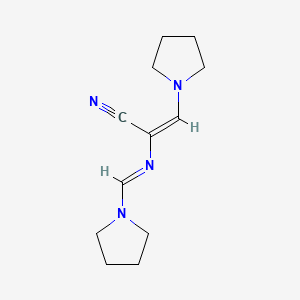

3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile

Description

3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile is a structurally complex acrylonitrile derivative characterized by dual pyrrolidine substituents. The core acrylonitrile backbone (CH₂=CH-CN) is modified at the α- and β-positions with a pyrrolidinyl group and a pyrrolidinylmethyleneamino moiety, respectively. Pyrrolidine rings are known for their conformational flexibility and hydrogen-bonding capabilities, which may influence solubility, bioavailability, and intermolecular interactions .

Properties

Molecular Formula |

C12H18N4 |

|---|---|

Molecular Weight |

218.30 g/mol |

IUPAC Name |

(E)-3-pyrrolidin-1-yl-2-(pyrrolidin-1-ylmethylideneamino)prop-2-enenitrile |

InChI |

InChI=1S/C12H18N4/c13-9-12(10-15-5-1-2-6-15)14-11-16-7-3-4-8-16/h10-11H,1-8H2/b12-10+,14-11? |

InChI Key |

CGQDJPYKZXSOOF-FXCQXCNBSA-N |

Isomeric SMILES |

C1CCN(C1)/C=C(\C#N)/N=CN2CCCC2 |

Canonical SMILES |

C1CCN(C1)C=C(C#N)N=CN2CCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with acrylonitrile under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Key Observations:

Core Structure: Unlike pyridine-based analogs (e.g., ), the target compound retains the acrylonitrile backbone, which is inherently more electrophilic due to the electron-withdrawing cyano group .

Substituent Effects: The dual pyrrolidine groups may enhance lipophilicity compared to pyridine derivatives with polar substituents (e.g., methoxy in or hydroxypropynyl in ).

Functional Group Diversity : Pyridine derivatives often incorporate halogens (e.g., chloro, iodo in ) or protective groups (e.g., tert-butyldimethylsilyloxy in ), whereas the target compound emphasizes nitrogen-containing heterocycles.

Implications of Structural Differences

- Reactivity : The acrylonitrile core’s electrophilicity may facilitate nucleophilic additions or polymerizations, whereas pyridine-based esters (e.g., ) are more suited for hydrolysis or cross-coupling reactions.

- In contrast, halogenated pyridines (e.g., ) are often intermediates in agrochemical synthesis.

- Stability : The enamine linkage in the target compound may render it prone to hydrolysis under acidic conditions, unlike silyl-protected analogs (e.g., ).

Biological Activity

The compound 3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile , with the CAS number 1356555-93-5 , is a pyrrolidine-derived molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₄ |

| Molecular Weight | 218.30 g/mol |

| CAS Number | 1356555-93-5 |

Structural Characteristics

The structural formula of the compound indicates the presence of two pyrrolidine rings and an acrylonitrile moiety, which may contribute to its biological activities through various interactions with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer potential of similar pyrrolidine derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) . The mechanism often involves the induction of apoptosis through mitochondrial pathways and inhibition of key survival signals.

Antimicrobial Activity

The antimicrobial efficacy of pyrrolidine derivatives has also been documented. Compounds structurally related to 3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile exhibited promising results against both Gram-positive and Gram-negative bacteria. For example, studies indicated that certain analogs displayed low hemolytic activity, suggesting a favorable therapeutic index .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The presence of nitrogen atoms in the pyrrolidine rings may allow for interactions with various enzymes, potentially inhibiting their activity.

- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to disruption of replication and transcription processes.

Study on Anticancer Activity

A recent study evaluated a series of pyrrolidine-based compounds for their anticancer activity. Among them, a derivative closely related to 3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile demonstrated an IC₅₀ value comparable to established chemotherapeutics like doxorubicin . The study utilized molecular docking simulations to predict binding affinities to target proteins involved in cancer progression.

Antimicrobial Evaluation

In another investigation, a set of pyrrolidine derivatives was screened for antimicrobial activity against common pathogens. The results indicated that some compounds exhibited notable antibacterial properties with minimal toxicity towards human cells . This highlights the potential for developing new antimicrobial agents from this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.